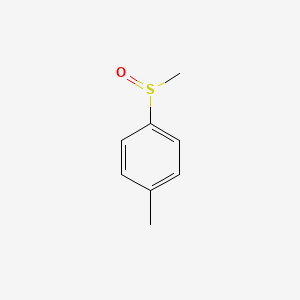

1-Methyl-4-(methylsulfinyl)benzene

説明

Structure

3D Structure

特性

IUPAC Name |

1-methyl-4-methylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-7-3-5-8(6-4-7)10(2)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVALTJSQBFLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347144 | |

| Record name | Methyl 4-methylphenylsulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-72-5 | |

| Record name | Methyl 4-methylphenylsulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 934-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-methylphenylsulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-4-(methylsulphinyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Organosulfur Compounds in Modern Organic Synthesis

Organosulfur compounds, a broad class of molecules containing a carbon-sulfur bond, are integral to numerous areas of chemical science. tandfonline.comjchemrev.com Their importance stems from the unique properties of the sulfur atom, which can exist in various oxidation states, leading to a diverse range of functional groups such as thiols, sulfides, sulfoxides, and sulfones. jchemrev.com This versatility makes them invaluable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. jchemrev.com In organic synthesis, organosulfur compounds serve as crucial intermediates, chiral auxiliaries, and catalysts, enabling complex molecular transformations with high degrees of selectivity. jchemrev.comjchemrev.com

Overview of Aromatic Sulfoxides: Structure, Reactivity, and Applications

Aromatic sulfoxides are a specific class of organosulfur compounds characterized by a sulfinyl group (>S=O) directly attached to an aromatic ring. wikipedia.org The sulfur atom in a sulfoxide (B87167) is pyramidal, making it a stereogenic center when the two organic substituents are different, leading to the existence of enantiomers. wikipedia.org This chirality is a key feature exploited in asymmetric synthesis.

The reactivity of aromatic sulfoxides is dominated by the polar sulfinyl group. The sulfur atom is susceptible to nucleophilic attack, while the oxygen atom can act as a Lewis base. The aromatic ring influences the reactivity of the sulfinyl group and can itself be a site for chemical modification. Aromatic sulfoxides can undergo a variety of reactions, including reduction to sulfides, oxidation to sulfones, and Pummerer-type rearrangements. wikipedia.org Their ability to act as chiral auxiliaries has made them indispensable tools in the stereoselective synthesis of complex molecules. jchemrev.com

Historical Development and Current Research Trajectories of 1 Methyl 4 Methylsulfinyl Benzene

Oxidation of Methyl p-Tolyl Sulfide Precursors

The most common route to this compound involves the oxidation of the sulfur atom in methyl p-tolyl sulfide. The primary challenge in this transformation is to selectively oxidize the sulfide to the sulfoxide without further oxidation to the corresponding sulfone. Careful control of reaction conditions, such as stoichiometry, temperature, and the choice of oxidant and catalyst, is crucial for maximizing the yield of the desired sulfoxide.

Catalytic Oxidation Approaches

Catalytic methods are highly favored for the synthesis of this compound due to their efficiency and the potential for using greener oxidants like hydrogen peroxide or molecular oxygen. These approaches can be broadly categorized into organocatalytic, transition metal-catalyzed, and biocatalytic systems.

Recent advancements have explored the use of metal-free organocatalytic systems for the selective oxidation of sulfides. For instance, a combination of hydrogen peroxide and triflic acid has been shown to be a versatile procedure for oxidizing sulfanes to sulfoxides, tolerating various functional groups. Another approach utilizes o-iodoxybenzoic acid (IBX) in the presence of a catalytic amount of tetraethylammonium (B1195904) bromide for the mild and chemoselective oxidation of sulfides to sulfoxides.

A wide array of transition metal complexes have been investigated as catalysts for the oxidation of methyl p-tolyl sulfide. These catalysts activate oxidants like hydrogen peroxide or molecular oxygen, facilitating the selective transfer of an oxygen atom to the sulfide.

Ruthenium Catalysts: A notable example is the aerobic oxidation of methyl p-tolyl sulfide catalyzed by a heteroscorpionate Ru(II)-aqua complex, fac-[RuII(H2O)(dpp)(tppm)]2+. This system operates under mild conditions and provides a direct route to the sulfoxide without the formation of a peroxide intermediate. In both catalytic and stoichiometric oxidations using this system, the amount of methyl p-tolyl sulfide consumed equals the amount of methyl p-tolyl sulfoxide produced, indicating high selectivity.

Vanadium, Molybdenum, and Titanium Catalysts: Complexes of titanium(IV), vanadium(V), molybdenum(VI), and tungsten(VI) with tris(2-pyridylmethyl)amine (B178826) (TPA) ligands have demonstrated catalytic activity in the sulfoxidation of methyl p-tolyl sulfide using hydrogen peroxide (H₂O₂) or cumene (B47948) hydroperoxide (CHP) as the oxidant. The reaction conditions, including catalyst loading, solvent, and temperature, can be tuned to optimize the yield of the sulfoxide. For example, a Ti(IV)-TPA complex can catalyze the reaction with as little as 0.01% catalyst loading in methanol (B129727) at 28°C.

Iron Catalysts: Ferric chloride (FeCl₃) has been employed as a catalyst for the selective oxidation of sulfides to sulfoxides using periodic acid (H₅IO₆) as the oxidant in acetonitrile (B52724). This method is characterized by its speed, simplicity, and excellent yields.

Other Metal Catalysts: Ceric ammonium (B1175870) nitrate (B79036) (CAN) supported on silica (B1680970) gel has been used with sodium bromate (B103136) as the primary oxidant for the catalytic oxidation of sulfides. Tantalum carbide and niobium carbide have also been shown to catalyze the oxidation of sulfides with hydrogen peroxide, with tantalum carbide favoring the formation of sulfoxides and niobium carbide favoring sulfones.

A summary of various transition metal-catalyzed oxidations of methyl p-tolyl sulfide is presented below:

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield of Sulfoxide | Reference |

| fac-[RuII(H2O)(dpp)(tppm)]2+ | O₂ | 1,2-dichlorobenzene | 25 | 90-95% | |

| TPA-Ti(IV) | H₂O₂ | Methanol | 2 |

Alternative Synthetic Routes to this compound and Related Structural Motifs

While the oxidation of 4-methylthioanisole is the most common route, alternative strategies for the synthesis of this compound and related aryl sulfoxides have been investigated. These methods often start from different precursors and offer alternative disconnection points for synthetic planning.

One such approach involves the use of β-sulfinyl esters. These compounds can generate sulfenate anions in situ, which can then act as nucleophiles. For instance, palladium-catalyzed arylation of sulfenate anions generated from β-sulfinyl esters has been reported as a mild and efficient route to aryl sulfoxides. nih.gov This method allows for the formation of the C-S bond through a different mechanism than direct oxidation.

Another strategy involves the reaction of sulfur dioxide with an aromatic hydrocarbon in the presence of a catalyst system like aluminum chloride-hydrogen chloride to produce diaryl sulfoxides. google.com While this method is more general for diaryl sulfoxides, it represents a fundamental approach to constructing the sulfoxide moiety directly on the aromatic ring.

Furthermore, methods starting from aryl 1-chlorovinyl sulfoxides have been developed. These intermediates can be synthesized from ketones or aldehydes and subsequently undergo various transformations to yield different sulfur-containing compounds, including sulfoxides. nih.gov

A one-pot synthesis of unsymmetrical sulfoxides has also been described, utilizing organometallic nucleophiles and sulfur dioxide delivered from a surrogate. This process involves the in situ generation of a sulfinate intermediate which is then further reacted. researchgate.net

The table below summarizes some of the alternative synthetic strategies for aryl sulfoxides, which could be adapted for the synthesis of this compound.

| Starting Material | Key Reagents/Conditions | Product Type | Reference |

| β-Sulfinyl Esters | Palladium catalyst, Aryl halide | Aryl Sulfoxides | nih.gov |

| Aromatic Hydrocarbon | Sulfur dioxide, AlCl3-HCl | Diaryl Sulfoxides | google.com |

| Ketones/Aldehydes | Aryl chloromethyl sulfoxide | Aryl 1-chlorovinyl sulfoxides (intermediate) | nih.gov |

| Organometallic Reagents | Sulfur dioxide surrogate (DABSO), TMS-Cl | Unsymmetrical Sulfoxides | researchgate.net |

Development of Sustainable and Green Chemistry Methodologies in this compound Synthesis

The development of environmentally benign synthetic methods is a central theme in modern chemistry. For the synthesis of this compound, this has primarily focused on the oxidation of 4-methylthioanisole using greener oxidants and catalytic systems.

The most significant advancement in this area is the use of hydrogen peroxide (H₂O₂) as a benign oxidant . H₂O₂ is advantageous as its only byproduct is water. However, its use often requires a catalyst to achieve high selectivity for the sulfoxide and to prevent over-oxidation to the corresponding sulfone, 1-Methyl-4-(methylsulfonyl)benzene.

A variety of catalytic systems have been developed to be used in conjunction with H₂O₂:

Organocatalysts: 2,2,2-Trifluoroacetophenone has been shown to be an effective organocatalyst for the selective oxidation of sulfides to sulfoxides with H₂O₂. The selectivity can be controlled by the reaction conditions. google.com

Metal-Free Conditions: The oxidation of sulfides to sulfoxides can be achieved using hydrogen peroxide in glacial acetic acid under transition-metal-free conditions, offering a simple and clean procedure. nist.govnih.gov

Iron Catalysts: Iron(III) species, such as a solid β-cyclodextrin-FeBr₃ complex, have been used as catalysts for the chemoselective sulfoxidation with oxygen from the air as the primary oxidant. acs.org More recently, readily available Fe(NO₃)₃·9H₂O has been used as a catalyst with oxygen for the gram-scale synthesis of sulfoxides. acs.org

Photochemical Methods: Light-driven protocols for the aerobic oxidation of sulfides to sulfoxides have been developed. These methods can be catalyst-free or use a photocatalyst like anthraquinone, with the reaction outcome being influenced by the wavelength of irradiation. researchgate.net

Electrochemical Methods: An electrochemical protocol for the selective oxidation of sulfides to sulfoxides has been established. This method uses traceless electrons as the oxidant and can be performed in environmentally friendly solvents like a mixture of acetone (B3395972) and water. google.com

The following table provides an overview of some green chemistry approaches for the oxidation of sulfides to sulfoxides.

| Method | Oxidant | Catalyst/Conditions | Key Advantages | Reference |

| Organocatalytic Oxidation | H₂O₂ | 2,2,2-Trifluoroacetophenone | High selectivity, mild conditions | google.com |

| Metal-Free Oxidation | H₂O₂ | Glacial Acetic Acid | Simple, clean procedure | nist.govnih.gov |

| Iron-Catalyzed Oxidation | O₂ (air) | β-cyclodextrin-FeBr₃ complex | Uses air as oxidant, high chemoselectivity | acs.org |

| Photochemical Oxidation | O₂ (air) | Light (e.g., 370 nm or 427 nm with photocatalyst) | Sustainable, light-driven | researchgate.net |

| Electrochemical Oxidation | Electrons | NaCl (electrolyte and redox mediator) | Metal-free, green solvent | google.com |

Process Optimization and Scale-Up Considerations for Efficient Production

The efficient production of this compound on a larger scale requires careful optimization of the reaction parameters to maximize yield and purity while ensuring safety and cost-effectiveness. The oxidation of 4-methylthioanisole is the most likely route for industrial production.

Key optimization parameters include:

Choice of Oxidant and Catalyst: While hydrogen peroxide is a green oxidant, its concentration and the choice of catalyst are crucial. For large-scale synthesis, the cost, availability, and recyclability of the catalyst are important factors. Iron-based catalysts are often favored due to their low cost and low toxicity. acs.org

Reaction Stoichiometry: Careful control of the amount of oxidant is critical to prevent the over-oxidation of the desired sulfoxide to the sulfone. Typically, a slight excess of the sulfide or the use of a controlled addition of the oxidant is employed.

Temperature and Reaction Time: The reaction temperature can significantly influence the reaction rate and selectivity. Lower temperatures may be required to minimize side reactions, while higher temperatures can reduce the reaction time. nih.gov Continuous monitoring of the reaction progress is essential to determine the optimal reaction time.

Solvent Selection: The choice of solvent can affect the solubility of the reactants and the catalyst, as well as the reaction rate and selectivity. For industrial applications, solvents should be chosen based on their effectiveness, safety, environmental impact, and ease of recovery. Glacial acetic acid and acetonitrile have been shown to be effective in certain oxidation systems. nist.govacs.org

Work-up and Purification: The purification process should be as simple and efficient as possible. For large-scale production, crystallization is often preferred over chromatographic methods. The development of a process where the product precipitates from the reaction mixture and can be isolated by simple filtration is highly desirable.

Scale-up considerations:

Heat Management: Oxidation reactions are often exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and to maintain the optimal reaction temperature. This may require the use of jacketed reactors with cooling capabilities.

Mass Transfer: In heterogeneous catalytic systems or biphasic reactions, efficient mixing is essential to ensure good contact between the reactants and the catalyst. The type and speed of agitation need to be carefully considered during scale-up.

Safety: The handling of oxidants like hydrogen peroxide requires strict safety protocols, especially on a large scale. The potential for the formation of explosive mixtures with organic solvents must be carefully assessed.

Recent studies have demonstrated the gram-scale synthesis of various sulfoxides using optimized conditions, indicating the potential for scaling up these green and efficient methodologies. acs.org For instance, the use of Fe(NO₃)₃·9H₂O as a catalyst with oxygen has been successfully applied to gram-scale reactions, showcasing its potential for process optimization. acs.org

Redox Chemistry of the Sulfinyl Group

The sulfur atom in the methylsulfinyl group exists in a moderate oxidation state, making it susceptible to both oxidation and reduction. These transformations are fundamental to modulating the electronic properties and further functionalization of the molecule.

Selective Oxidation to Sulfones: Reaction Conditions and Control

The sulfinyl moiety of this compound can be selectively oxidized to the corresponding sulfone, 1-methyl-4-(methylsulfonyl)benzene. This transformation is significant as it further withdraws electron density from the aromatic ring, altering its reactivity. Control over the reaction conditions is crucial to prevent unwanted side reactions and ensure high yields of the desired sulfone.

A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide (H₂O₂) is a common and effective oxidant, often used in solvents like acetone or dichloromethane (B109758) at room temperature. organic-chemistry.org Another highly selective reagent is sodium periodate (B1199274) (NaIO₄), which reliably yields the sulfone. organic-chemistry.org The choice of solvent can also direct the outcome of the oxidation. For instance, using oxone (2KHSO₅·KHSO₄·K₂SO₄) as the oxidant in water preferentially yields the sulfone, whereas in ethanol (B145695), the reaction tends to stop at the sulfoxide stage when starting from the corresponding sulfide. ingentaconnect.com The stoichiometry of the oxidant is another critical parameter; by controlling the amount of an oxidizing agent like H₂O₂, selective conversion to the sulfone can be achieved. researchgate.net Catalytic systems, such as those based on ruthenium, have also been developed for the aerobic oxidation of the precursor sulfide, where kinetic studies show the subsequent oxidation of the sulfoxide to the sulfone. researchgate.netacs.org

Table 1: Selected Conditions for the Oxidation of this compound to 1-Methyl-4-(methylsulfonyl)benzene

| Oxidizing Agent | Solvent | Temperature | Remarks |

| Hydrogen Peroxide (H₂O₂) | Acetone or Dichloromethane | Room Temperature | Mild and effective conditions. organic-chemistry.org |

| Sodium Periodate (NaIO₄) | Various | --- | High selectivity for the sulfone. organic-chemistry.org |

| Oxone | Water | --- | Solvent choice directs oxidation to the sulfone. ingentaconnect.com |

Reductive Transformations of the Sulfinyl Moiety

The sulfinyl group can be reduced back to a thioether (sulfide), regenerating the precursor 1-methyl-4-(methylthio)benzene. This deoxygenation is a valuable transformation in multi-step syntheses. A variety of reducing systems have been developed for this purpose, offering different levels of chemoselectivity and mildness.

One common method involves the use of iodide ions in an acidic medium. acs.org A combination of sodium borohydride (B1222165) (NaBH₄) and iodine in anhydrous tetrahydrofuran (B95107) (THF) is also highly effective and chemoselective, leaving other reducible functional groups like esters and nitriles intact. organic-chemistry.org Another system employs NaBH₄ with a catalytic amount of cobalt(II) chloride hexahydrate on moist alumina, providing good to excellent yields under mild, neutral conditions. ingentaconnect.com For a metal-free approach, a mixture of oxalyl chloride and ethyl vinyl ether can be used at room temperature. mdpi.com This method is advantageous as it produces volatile byproducts. mdpi.com Other reported reagents include combinations of triflic anhydride (B1165640) and potassium iodide, or thionyl chloride and triphenylphosphine. organic-chemistry.org

Table 2: Reagents for the Reduction of Aryl Sulfoxides to Aryl Sulfides

| Reagent System | Solvent | Key Features |

| Iodide Ions / Acid | Various | Classical reduction method. acs.org |

| NaBH₄ / I₂ | Tetrahydrofuran | High yields and good chemoselectivity. organic-chemistry.org |

| NaBH₄ / CoCl₂·6H₂O / Moist Alumina | Hexane | Mild, neutral, and heterogeneous conditions. ingentaconnect.com |

| Oxalyl Chloride / Ethyl Vinyl Ether | Various | Metal-free, forms volatile byproducts. mdpi.com |

| Triflic Anhydride / KI | Acetonitrile | Effective at room temperature, tolerates various functional groups. organic-chemistry.org |

Reactions Involving the Aromatic Ring System

The reactivity of the benzene (B151609) ring in this compound is governed by the electronic effects of its two substituents: the electron-donating methyl group and the electron-withdrawing methylsulfinyl group.

Electrophilic Aromatic Substitution: Regioselectivity and Directing Effects of Substituents

In electrophilic aromatic substitution (SEAr) reactions, the regiochemical outcome is determined by the combined directing effects of the existing substituents. minia.edu.eg The methyl group is an activating group and an ortho, para-director, meaning it increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack. minia.edu.egorganicchemistrytutor.comyoutube.comyoutube.com

Conversely, the methylsulfinyl group is generally considered to be a deactivating group due to the electronegativity of the sulfoxide oxygen, which withdraws electron density from the ring via an inductive effect. wikipedia.org However, its directing effect is more complex. The sulfur atom's lone pair can participate in resonance, which can direct incoming electrophiles to the ortho and para positions. In some reactions, such as molecular chlorination, the sulfinyl group has been observed to be an ortho, para-director. rsc.org

In this compound, the two groups are para to each other. The activating, ortho, para-directing methyl group directs incoming electrophiles to positions 2 and 6 (ortho to the methyl group). The deactivating methylsulfinyl group, if it acts as an ortho, para-director, would also direct to positions 2 and 6 (ortho to the sulfinyl group). Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the methyl group (and ortho to the methylsulfinyl group).

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Expected Major Product(s) |

| Nitration | NO₂⁺ | 1-Methyl-2-nitro-4-(methylsulfinyl)benzene |

| Halogenation | Br⁺, Cl⁺ | 2-Bromo(or Chloro)-1-methyl-4-(methylsulfinyl)benzene |

| Sulfonation | SO₃ | 4-Methyl-3-(methylsulfinyl)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R⁺ | 2-Alkyl-1-methyl-4-(methylsulfinyl)benzene |

| Friedel-Crafts Acylation | RC(O)⁺ | 2-Acyl-1-methyl-4-(methylsulfinyl)benzene |

Nucleophilic Aromatic Substitution in Activated Derivatives

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.comlibretexts.org The methylsulfinyl group is electron-withdrawing and can help to activate the ring towards nucleophilic attack, particularly when it is positioned ortho or para to a leaving group. nih.gov

For this compound itself, SNAr is unlikely without a suitable leaving group on the ring. However, in "activated derivatives," where a good leaving group (e.g., a halogen) is present, and potentially an additional strong electron-withdrawing group (like a nitro group), SNAr can occur. For instance, in a hypothetical derivative like 2-chloro-1-methyl-4-(methylsulfinyl)benzene, the methylsulfinyl group is para to the chlorine leaving group. This positioning allows it to stabilize the negative charge of the Meisenheimer complex through resonance, thus facilitating the substitution reaction. The reaction is further enhanced if another activating group is present on the ring. nih.gov

Chemical Modifications and Derivatizations at the Methyl Group

The benzylic methyl group attached to the aromatic ring is also a site for chemical transformation. One common reaction is free-radical halogenation. wikipedia.org Under UV light or with a radical initiator, the methyl group can be halogenated, for instance with N-bromosuccinimide (NBS), to yield 1-(bromomethyl)-4-(methylsulfinyl)benzene. This reaction proceeds via a benzylic radical intermediate, which is stabilized by the aromatic ring. youtube.com This halogenated product is a versatile intermediate for further functionalization.

Another significant transformation is the oxidation of the methyl group. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the tolyl methyl group to a carboxylic acid. This would convert this compound into 4-(methylsulfinyl)benzoic acid. It is important to select oxidizing conditions that are compatible with the sulfoxide group to avoid its further oxidation to a sulfone.

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The sulfoxide group in this compound can act as a directing group and participate in various coupling reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are valuable in synthetic organic chemistry for building more complex molecular architectures.

One notable example is the regioselective C–H sulfanylation of aryl sulfoxides, which allows for the formation of a carbon-sulfur bond. In a reaction that proceeds via a Pummerer-type activation, an aryl sulfoxide like this compound can react with an alkyl aryl sulfide in the presence of an acid anhydride. acs.org This process results in the formation of 1,4-disulfanylarenes after the dealkylation of the intermediate sulfonium (B1226848) salts. The nucleophilic attack occurs preferentially at the para-position relative to the sulfoxide group. acs.org

Furthermore, the activation of aryl sulfoxides can lead to the formation of aryl sulfonium salts. These salts can then serve as surrogates for aryl halides in palladium-catalyzed cross-coupling reactions with reagents such as sodium tetraarylborates, demonstrating a pathway to new carbon-carbon bonds. acs.org

While direct Suzuki or Heck-type cross-coupling reactions starting from this compound are less commonly documented, the functional group tolerance of these reactions allows for their use with molecules containing the methylsulfinyl moiety, provided a suitable halide is present on the aromatic ring. masterorganicchemistry.com For instance, a bromo-substituted derivative of this compound could potentially undergo a Suzuki reaction with a boronic acid in the presence of a palladium catalyst and a base to form a biaryl product. masterorganicchemistry.com

Another relevant transformation is the Ullmann condensation for the formation of diaryl ethers (a carbon-oxygen bond). While not directly starting from this compound, related methodologies showcase the formation of such bonds. For example, the reaction between p-cresol (B1678582) and iodobenzene (B50100) catalyzed by copper(I) iodide with a potassium fluoride/iron(III) oxide base system yields 1-methyl-4-phenoxybenzene. mdpi.com This highlights a general strategy for C-O bond formation that could be adapted for substrates containing a sulfinyl group.

Table 1: Examples of Coupling Reactions Involving Aryl Sulfoxide Derivatives

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

| C-H Sulfanylation | Aryl Sulfoxide, Alkyl Aryl Sulfide | Acid Anhydride | 1,4-Disulfanylarene | acs.org |

| Palladium-Catalyzed Arylation | Aryl Sulfonium Salt, Sodium Tetraarylborate | Palladium Catalyst | Biaryl | acs.org |

| Ullmann Condensation | p-Cresol, Iodobenzene | CuI, KF/Fe₃O₄ | Diaryl Ether | mdpi.com |

Rearrangement Reactions Involving the Sulfinyl Group

The sulfinyl group of this compound is central to several important rearrangement reactions, most notably the Pummerer rearrangement and its variants.

The classic Pummerer rearrangement occurs when an alkyl sulfoxide is treated with an activating agent, typically acetic anhydride. wikipedia.orgyoutube.com The sulfoxide is first acylated, followed by an elimination step to form a thionium (B1214772) ion. A nucleophile, such as acetate, then attacks this electrophilic intermediate to yield an α-acyloxy thioether. wikipedia.org For this compound, this would involve the rearrangement to form an α-acetoxy thioether derivative. Besides acetic anhydride, other activators like trifluoroacetic anhydride can be employed. wikipedia.org

A significant variation is the interrupted Pummerer reaction . In this pathway, the intermediate thionium ion is trapped by a nucleophile before the final rearrangement step. This has been demonstrated in the ortho-selective propargylation of aryl sulfoxides. When an aryl sulfoxide is activated with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a propargyl silane, an ortho-propargylated sulfide is formed. This transformation proceeds through an interrupted Pummerer/allenyl thio-Claisen rearrangement sequence. Even simple alkyl aryl sulfoxides have been shown to undergo this reaction efficiently. The reaction is highly regioselective for the ortho position and for the propargyl product over any allenyl alternatives.

The Pummerer rearrangement has also been modified for specific applications, such as the derivatization of methionine sulfoxide residues in peptides for analytical purposes. nih.gov In a model system using methyl phenyl sulfoxide, activation with trimethylsilyl (B98337) chloride (TMSCl) generates an α-chloro intermediate, which then reacts with a thiol nucleophile to form a stable dithioacetal. nih.gov

Table 2: Overview of Pummerer Rearrangement and its Variants for Aryl Sulfoxides

| Reaction Name | Activating Agent | Key Intermediate | Typical Product | Reference |

| Classic Pummerer Rearrangement | Acetic Anhydride | Thionium ion | α-Acyloxy thioether | wikipedia.orgyoutube.com |

| Interrupted Pummerer Reaction | Trifluoromethanesulfonic Anhydride | Allenyl sulfonium salt | Ortho-propargylated sulfide | |

| Modified Pummerer Reaction | Trimethylsilyl Chloride | α-Chloro intermediate | Dithioacetal | nih.gov |

Stereochemical Aspects of 1 Methyl 4 Methylsulfinyl Benzene

Enantioselective Synthesis and Enantiomeric Resolution Techniques

The preparation of enantiomerically enriched sulfoxides is a significant area of research, driven by their utility as chiral auxiliaries and their presence in bioactive molecules. illinois.eduacsgcipr.orgacs.org Methodologies for obtaining single enantiomers of 1-Methyl-4-(methylsulfinyl)benzene fall into two main categories: enantioselective synthesis and the resolution of racemic mixtures. illinois.edu

The separation of racemic mixtures of sulfoxides can be a challenging and resource-intensive process. acsgcipr.org Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers. For instance, the enantiomers of 4-nitropropranolol and 7-nitropropranolol, which also possess chiral centers, have been successfully resolved using chiral HPLC. mdpi.com This methodology is applicable to the separation of the enantiomers of this compound, allowing for the isolation of the individual (R) and (S) forms.

A classical and still widely used method for obtaining chiral sulfoxides is the Andersen synthesis. illinois.edu This strategy involves the reaction of a chiral alcohol, such as (-)-menthol, with an achiral sulfinyl chloride, like p-toluenesulfinyl chloride, to form a mixture of diastereomeric sulfinates. illinois.edu These diastereomers, having different physical properties, can then be separated by techniques like recrystallization. illinois.edu Subsequent nucleophilic substitution with an organometallic reagent, for example, a Grignard reagent, proceeds with inversion of configuration at the sulfur atom to yield the desired enantiomerically pure sulfoxide (B87167). illinois.edugsartor.org

Another approach involves the use of chiral derivatizing agents. For example, (R)-(-)-α-methoxyphenylacetic acid and (S)-(+)-α-methoxyphenylacetic acid can be reacted with a racemic sulfoxide to form diastereomeric esters, which can then be separated. mdpi.com

Diastereoselectivity in Reactions Facilitated by Chiral this compound

Chiral sulfoxides, including enantiomerically pure this compound, are valuable as chiral auxiliaries in a variety of asymmetric reactions. illinois.edu The sulfinyl group can effectively control the stereochemical outcome of reactions by directing the approach of a reagent to one face of the molecule. illinois.edu

For example, chiral vinyl sulfoxides have been employed as stereochemical controllers in intermolecular Pauson-Khand reactions, leading to the synthesis of cyclopentanoids with high diastereoselectivity. nih.gov The high degree of stereocontrol is attributed to the thermodynamic epimerization at the carbon atom adjacent to the sulfinyl group in the product. nih.gov Similarly, the addition of nucleophiles to α-chiral N-sulfonyl imines can proceed with high diastereoselectivity, influenced by the stereochemistry of the starting materials. researchgate.net

The ability of the sulfoxide group to coordinate with metal centers in transition metal-catalyzed reactions also plays a crucial role in inducing diastereoselectivity. illinois.edu This coordination can create a highly ordered transition state that favors the formation of one diastereomer over the other. illinois.edu

Stereochemical Stability, Inversion, and Retention Mechanisms in Chemical Transformations

As previously mentioned, the high energy barrier to pyramidal inversion at the sulfur atom ensures the stereochemical stability of sulfoxides under normal conditions. wikipedia.orgillinois.edu However, racemization can occur under harsh conditions such as high temperatures (in excess of 200°C) or through irradiation. illinois.edu

Chemical reactions involving the sulfoxide group can proceed with either inversion or retention of configuration at the sulfur center. Nucleophilic substitution reactions at the sulfur atom, such as the reaction of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent, are known to proceed with clean inversion of configuration. illinois.edugsartor.org

In contrast, other transformations can occur with retention of stereochemistry. The outcome of a reaction, whether it proceeds with inversion or retention, is fundamental to understanding and predicting the stereochemistry of the product. youtube.comlibretexts.org The specific mechanism of the reaction, including whether it follows an SN1 or SN2 pathway, dictates the stereochemical outcome. youtube.comlibretexts.org

Advanced Spectroscopic and Structural Characterization of 1 Methyl 4 Methylsulfinyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Methyl-4-(methylsulfinyl)benzene, providing unambiguous evidence of its molecular framework. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the aromatic protons of the p-substituted ring typically appear as a set of two doublets, characteristic of an AA'BB' spin system, due to the magnetic inequivalence of the protons ortho and meta to the methyl and methylsulfinyl groups. The methyl group attached to the benzene (B151609) ring gives rise to a singlet in the upfield region, while the methyl group of the sulfoxide (B87167) moiety also appears as a singlet, but at a slightly different chemical shift due to the influence of the electronegative sulfinyl group.

The ¹³C NMR spectrum provides complementary information. It shows distinct signals for the two methyl carbons and the four unique aromatic carbons (the two substituted carbons, and the two pairs of ortho and meta carbons). The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the electron-donating methyl group and the electron-withdrawing sulfinyl group. rsc.org

Since the sulfur atom in the sulfoxide group is a stereocenter, the molecule is chiral. NMR spectroscopy, particularly when using chiral shift reagents or solvents, can be employed for stereochemical assignment. In the presence of a chiral auxiliary, the enantiomers of this compound can form diastereomeric complexes, leading to the separation of NMR signals for the respective enantiomers, allowing for their differentiation and quantification.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.55 | Doublet | 2H, Aromatic (protons ortho to -S(O)CH₃) |

| ¹H | ~7.35 | Doublet | 2H, Aromatic (protons ortho to -CH₃) |

| ¹H | ~2.70 | Singlet | 3H, -S(O)CH₃ |

| ¹H | ~2.40 | Singlet | 3H, Ar-CH₃ |

| ¹³C | ~145 | Singlet | Aromatic (C-S) |

| ¹³C | ~141 | Singlet | Aromatic (C-CH₃) |

| ¹³C | ~130 | Singlet | Aromatic (CH ortho to -CH₃) |

| ¹³C | ~124 | Singlet | Aromatic (CH ortho to -S(O)CH₃) |

| ¹³C | ~44 | Singlet | -S(O)CH₃ |

| ¹³C | ~21 | Singlet | Ar-CH₃ |

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Mass Spectrometry: Fragmentation Patterns and High-Resolution Analysis

Mass spectrometry (MS) provides essential information regarding the molecular weight and fragmentation pathways of this compound (C₈H₁₀OS), which has a molecular weight of approximately 154.23 g/mol . chemsynthesis.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) at m/z 154 would be observed. uni-saarland.de Due to the natural abundance of the ³⁴S isotope, a characteristic [M+2]⁺• peak at m/z 156 with an intensity of about 4.5% relative to the molecular ion peak is also expected, confirming the presence of a single sulfur atom.

The fragmentation of this compound is dictated by the stability of the resulting fragments. Key fragmentation pathways include:

Loss of the methylsulfinyl radical (•SOCH₃): This would lead to a fragment at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺).

Loss of a methyl radical (•CH₃): Cleavage of the sulfoxide methyl group results in a fragment ion at m/z 139 ([M-15]⁺).

Rearrangement and loss of sulfene (B1252967) (CH₂=SO): A McLafferty-type rearrangement could lead to the expulsion of a neutral sulfene molecule, resulting in a fragment corresponding to toluene (B28343).

Cleavage of the aromatic ring: The presence of a benzene ring is indicated by characteristic fragments at m/z 77 ([C₆H₅]⁺) and other related ions. docbrown.info

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with high precision. This data is crucial for confirming the elemental composition of the molecule, distinguishing it from other isomers with the same nominal mass. For instance, HRMS can unequivocally confirm the formula C₈H₁₀OS for the parent ion.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 154 | [C₈H₁₀OS]⁺• | C₈H₁₀OS | Molecular Ion ([M]⁺•) |

| 139 | [C₇H₇OS]⁺ | C₇H₇OS | Loss of •CH₃ from the sulfoxide group |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium cation, from loss of •SOCH₃ |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation, from further fragmentation |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Functional Group Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the vibrational dynamics of this compound.

The most characteristic feature in the IR spectrum is the strong absorption band corresponding to the S=O stretching vibration of the sulfoxide group. This band typically appears in the region of 1030-1070 cm⁻¹. mdpi.com Its precise position can be influenced by factors such as solvent polarity and hydrogen bonding.

Other significant vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the two methyl groups appears in the 2850-3000 cm⁻¹ region. researchgate.net

C=C Stretching: Aromatic ring stretching vibrations typically give rise to a series of bands in the 1450-1600 cm⁻¹ range.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern of the benzene ring. For a 1,4-disubstituted ring, a strong out-of-plane bending band is expected around 800-850 cm⁻¹.

C-S Stretching: The C-S stretching vibration is generally weaker and appears in the 600-800 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the S=O stretch is also Raman active, non-polar bonds like the aromatic C=C and C-S bonds often produce stronger signals in the Raman spectrum compared to the IR spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

| >3000 | Aromatic C-H Stretch | IR, Raman |

| 2850-3000 | Aliphatic C-H Stretch | IR, Raman |

| 1450-1600 | Aromatic C=C Stretch | IR, Raman |

| 1030-1070 | S=O Stretch | IR (Strong), Raman |

| 800-850 | C-H Out-of-plane Bend (p-disubstituted) | IR (Strong) |

| 600-800 | C-S Stretch | Raman |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

It is anticipated that this compound would crystallize in a common space group, such as monoclinic P2₁/c or orthorhombic P2₁2₁2₁, given its chirality. The molecular packing would be governed by a network of weak intermolecular interactions. mdpi.com The polar sulfoxide group is a key player, capable of acting as a hydrogen bond acceptor. Therefore, C-H···O hydrogen bonds between the methyl or aromatic hydrogens and the sulfoxide oxygen of a neighboring molecule are expected to be a dominant feature in the crystal packing. nsf.govrsc.org

Table 4: Typical Bond Lengths and Angles Expected from a Crystal Structure Analysis

| Parameter | Expected Value | Notes |

| S=O Bond Length | ~1.50 Å | |

| S-C(sp²) Bond Length | ~1.80 Å | Sulfur to aromatic carbon |

| S-C(sp³) Bond Length | ~1.78 Å | Sulfur to methyl carbon |

| C=C Bond Length (Aromatic) | ~1.39 Å | Average value for the benzene ring |

| C-S-O Bond Angle | ~107° | |

| C-S-C Bond Angle | ~98° |

Chiroptical Spectroscopy: Circular Dichroism (CD) for Absolute Configuration Determination

The sulfur atom in this compound is a stereogenic center, rendering the molecule chiral and capable of existing as two non-superimposable mirror images, the (R) and (S) enantiomers. nih.govtcichemicals.com Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are powerful tools for determining the absolute configuration of such chiral molecules. mtoz-biolabs.com

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. mtoz-biolabs.com An experimental CD spectrum, which plots the difference in absorbance (ΔA) or molar ellipticity ([θ]) against wavelength, serves as a unique fingerprint for a specific enantiomer. Its mirror-image enantiomer will produce a CD spectrum of equal magnitude but opposite sign at all wavelengths.

To determine the absolute configuration (i.e., to assign the experimental spectrum to either the R or S enantiomer), the experimental CD spectrum is compared with a theoretical spectrum generated through quantum-chemical calculations. sciforum.netresearchgate.netnih.gov The process typically involves:

Performing a conformational analysis to identify the low-energy conformers of one enantiomer (e.g., the R-enantiomer).

Calculating the theoretical CD spectrum for each significant conformer using methods like Time-Dependent Density Functional Theory (TD-DFT).

Generating a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

Comparing the resulting theoretical spectrum with the experimental one. A good match between the experimental spectrum and the calculated spectrum for the R-enantiomer allows for the unambiguous assignment of the (R)-configuration to the sample, and vice versa. sciforum.net

This combination of experimental measurement and theoretical calculation provides a reliable method for establishing the absolute stereochemistry of chiral sulfoxides like this compound.

Computational and Theoretical Studies on 1 Methyl 4 Methylsulfinyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 1-methyl-4-(methylsulfinyl)benzene and predicting its reactivity.

Recent studies have utilized DFT methods, such as B3LYP-D4/def2-QZVP, for precise geometry optimization and the calculation of electronic properties. aip.orgaip.org The sulfoxide (B87167) group (-S=O) is a key feature, acting as an electron-withdrawing group, which influences the electronic distribution across the molecule. aip.orgnih.gov This effect is evident in the polarization of the sulfur-oxygen bond. For instance, DFT calculations on the related (R)-methyl p-tolyl sulfoxide show a significant charge separation, with the oxygen atom being more electronegative than the sulfur atom. acs.org This polarization creates a strong dipole moment, making the oxygen atom a potential site for electrophilic attack and the sulfur atom susceptible to nucleophilic attack.

The reactivity of the molecule can be further understood by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

In a study investigating the adsorption of (R)-methyl p-tolyl sulfoxide on a gold surface, DFT was used to calculate the Mulliken charges, which quantify the electron distribution among the atoms. acs.org These calculations revealed that the S-O bond is highly polarized in the gas-phase molecule, a key factor in its interaction with other species. acs.org

Table 6.1: Calculated Electronic Properties of Methyl p-Tolyl Sulfoxide and Related Fragments This table presents data from DFT calculations on (R)-methyl p-tolyl sulfoxide (Metoso) and its p-tolyl sulfinyl radical fragment (Metoso–CH3), illustrating the electronic changes upon bond cleavage. acs.org

| Property | Species | Calculated Value |

|---|---|---|

| Mulliken Charge on Oxygen (qO) | Metoso (gas phase) | -0.73 |

| Metoso–CH3 Fragment | -0.49 | |

| Mulliken Charge on Sulfur (qS) | Metoso (gas phase) | +0.91 |

| Metoso–CH3 Fragment | +0.54 | |

| S–CH3 Bond Dissociation Energy (Gas Phase) | Metoso | 1.61 eV |

Conformational Analysis and Stereochemical Interactions

The three-dimensional structure and flexibility of this compound are defined by rotations around its single bonds and the stereochemistry at the sulfur atom. Computational conformational analysis has been crucial in identifying the most stable structures.

Quantum-chemical calculations have shown that a single conformer of methyl p-tolyl sulfoxide is predominantly stable, a finding that was confirmed experimentally by rotational spectroscopy in a supersonic jet. aip.orgnih.gov The geometry of this conformer is characterized by the relative orientation of the methyl groups and the sulfoxide oxygen. The sulfoxide group itself is slightly twisted with respect to the plane of the phenyl ring, an effect attributed to the moderate electron-donating nature of the para-methyl group. aip.orgnih.gov

Computational studies have also explored the internal dynamics, specifically the rotation of the two methyl groups. The potential energy curve for the rotation of the p-methyl group (on the ring) and the S-methyl group (on the sulfoxide) have been calculated. The barrier to internal rotation for the ring's methyl group is quite low, which has observable effects in its microwave spectrum. aip.orgaip.org

Table 6.3: Calculated Rotational Barriers in Methyl p-Tolyl Sulfoxide Data from DFT calculations showing the energy barriers for the internal rotation of the methyl groups. aip.orgaip.org

| Rotation | Computational Method | Calculated Barrier (V₃) |

|---|---|---|

| Ring Methyl Group (p-CH₃) | B3LYP-D4/def2-QZVP | 11.0178 cm⁻¹ |

| Sulfoxide Methyl Group (S-CH₃) | B3LYP-D4/def2-QZVP | Higher energy barrier (potential energy curve calculated) |

The most significant stereochemical feature is the chirality at the sulfur atom, leading to (R)- and (S)-enantiomers. These enantiomers are critical in asymmetric synthesis and have been studied individually, for example in the adsorption of the pure (R)-enantiomer on chiral surfaces. nih.govnih.govacs.org

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Forces

While specific molecular dynamics (MD) simulations detailing the solution-phase behavior of this compound are not prominent in the literature, the principles of MD can be used to predict its behavior. MD simulations model the movement of atoms and molecules over time, providing a "computational microscope" to observe interactions in a condensed phase, such as a solution.

An MD simulation of this compound in a solvent like water or chloroform (B151607) would reveal how the solvent molecules arrange themselves around the solute. The polar S=O group would be expected to form strong dipole-dipole interactions with polar solvent molecules. The tolyl group, being nonpolar, would primarily engage in weaker London dispersion forces and would favor interaction with nonpolar solvents or the nonpolar regions of other molecules.

A related computational technique, molecular docking, has been used to study the interaction of methyl p-tolyl sulfoxide with the active site of an enzyme. researchgate.net These simulations place the molecule within a biological receptor and calculate the optimal binding pose, which is governed by intermolecular forces. In one study, the sulfoxide was docked into the active site of toluene (B28343) monooxygenase, revealing that it fits into a hydrophobic pocket, indicating the importance of nonpolar interactions for binding. researchgate.net Such studies highlight the types of intermolecular forces—hydrophobic interactions, dispersion forces, and dipole interactions—that also govern its behavior in solution.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm structural assignments and interpret complex spectra.

For this compound, theoretical calculations have been vital in understanding its pure rotational spectrum obtained via microwave spectroscopy. aip.orgaip.org By calculating the equilibrium structure and the corresponding rotational constants (A, B, and C), researchers were able to simulate the spectrum. The excellent agreement between the simulated and experimental spectra confirmed the assigned structure. Furthermore, the calculations helped to analyze the fine details of the spectrum, such as the splitting of rotational transitions into two components (A and E symmetries), which arises from the low-barrier internal rotation of the ring's methyl group. aip.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. These predicted shifts, when properly scaled, can be compared to experimental spectra to aid in the assignment of peaks to specific protons and carbons in the molecule. rsc.org

Table 6.4: Calculated Spectroscopic Parameters for Methyl p-Tolyl Sulfoxide This table shows spectroscopic constants determined from a combined experimental and computational study. aip.orgaip.org

| Parameter | Description | Value |

|---|---|---|

| A | Rotational Constant | 2312.394 MHz |

| B | Rotational Constant | 708.824 MHz |

| C | Rotational Constant | 583.568 MHz |

| V₃ | Internal Rotation Barrier (p-CH₃) | 11.0178 cm⁻¹ |

Advanced Applications in Organic Synthesis and Materials Science

1-Methyl-4-(methylsulfinyl)benzene as a Chiral Auxiliary in Asymmetric Synthesis

The sulfinyl group is recognized as a powerful chiral auxiliary due to its ability to induce high levels of stereocontrol in chemical reactions. nih.gov It is configurationally stable, relatively easy to introduce and remove, and capable of high asymmetric induction. nih.gov Enantiomerically pure this compound, available in both (R) and (S) forms, serves as a crucial tool for controlling the stereochemical outcome of synthetic transformations, enabling the production of single-enantiomer pharmaceuticals and other complex chiral molecules. nih.govacs.org

The application of this compound as a chiral auxiliary is pivotal in the synthesis of valuable enantiopure intermediates.

β-Keto Sulfoxides : Chiral non-racemic β-keto sulfoxides are important intermediates frequently used in asymmetric synthesis. researchgate.net One method for their preparation involves the enantioselective oxidation of the corresponding β-keto sulfides. researchgate.net Furthermore, the anion of (+)-(R)-methyl p-tolylsulfoxide can react with β-ketoesters to produce β,γ-diketo-p-tolylsulfoxides. researchgate.net These intermediates can then be stereoselectively reduced to furnish enantiomerically pure β-hydroxy sulfoxides, which are versatile precursors for other chiral molecules. researchgate.net

α-Substituted N-hydroxylamines : (S)-(-)-Methyl p-tolyl sulfoxide (B87167) is employed in the synthesis of α-substituted N-hydroxylamines. The process involves the formation of the sulfoxide anion, which then reacts with nitrones to yield the desired chiral N-hydroxylamine products. sigmaaldrich.com This method provides a direct route to optically active nitrogen-containing compounds, which are significant in medicinal chemistry.

The stereogenic sulfur center in this compound effectively directs the stereochemical course of reactions on adjacent or nearby functional groups. A prominent example is the diastereoselective addition of its corresponding carbanion to carbon-nitrogen double bonds (imines).

The addition of the lithium anion of (R)-(+)-methyl p-tolyl sulfoxide to various imines produces β-amino sulfoxides with a high degree of diastereoselectivity. acs.orgnih.gov The stereochemical outcome of these additions can be controlled by adjusting reaction conditions and by the electronic nature of the imine substrate. nih.gov This methodology has been successfully applied to the asymmetric synthesis of complex natural products, such as the alkaloid (R)-(+)-tetrahydropalmatine. acs.org

Table 1: Diastereoselective Addition of (R)-lithium methyl p-tolyl sulfoxide to Imines

| Imine Substituent (Ar) | Reaction Conditions | Diastereomeric Ratio ((2S,Rₛ) : (2R,Rₛ)) | Yield (%) |

|---|---|---|---|

| p-Methoxyphenyl | -50°C to -40°C, 80 min | 95.0 : 5.0 | 91 |

| 3,4-(Methylenedioxy)phenyl | -70°C, 60 min | 91.7 : 8.3 | 34 |

Data sourced from scientific literature detailing the stereochemical outcomes of the reaction. nih.gov

Utilization as a Building Block and Key Synthetic Intermediate for Complex Molecules

Beyond its role as a transient chiral auxiliary, the p-tolyl sulfoxide framework is often incorporated as a fundamental building block in the synthesis of more complex molecular structures, particularly those with applications in medicine, agriculture, and catalysis.

This compound can be readily oxidized to its corresponding sulfone, 1-methyl-4-(methylsulfonyl)benzene, also known as methyl p-tolyl sulfone. nih.gov This sulfone derivative is a stable and important intermediate in the production of a wide range of biologically active compounds. digitalpress.blogulprospector.comulprospector.com

Medicinal Chemistry : The methylsulfonyl group is a common motif in pharmaceuticals due to its ability to improve properties like solubility and metabolic stability. namiki-s.co.jp Methyl p-tolyl sulfone serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and antimicrobial drugs. digitalpress.blognamiki-s.co.jp For instance, the anti-inflammatory drug Sulindac features a methylsulfinyl group, and its synthesis can involve precursors derived from related sulfoxides. researchgate.net

Agrochemical Chemistry : In the agrochemical sector, methyl p-tolyl sulfone is a precursor for herbicides, insecticides, and fungicides. digitalpress.blog A notable example is diiodomethyl p-tolyl sulfone, a derivative used extensively as a fungicide, bactericide, and algaecide to preserve materials such as paints, coatings, adhesives, and wood. nih.gov

Table 2: Applications of Methyl p-Tolyl Sulfone Derivatives

| Derivative | Application Area | Specific Use |

|---|---|---|

| Methyl p-tolyl sulfone | Pharmaceuticals, Agrochemicals, Dyes | Intermediate for APIs, pesticides, and colorants digitalpress.blogulprospector.com |

| Diiodomethyl p-tolyl sulfone | Agrochemicals, Material Preservation | Fungicide, bactericide, algaecide, wood preservative nih.gov |

Chiral organosulfur compounds are increasingly used as ligands in asymmetric metal-catalyzed reactions. acs.orgnih.gov The stereogenic sulfur atom in enantiopure this compound makes it an excellent starting point for the synthesis of sophisticated chiral ligands. These ligands can coordinate to a metal center, creating a chiral environment that allows for highly enantioselective transformations.

For example, methyl p-tolyl sulfoxide itself can act as a ligand in the synthesis of molybdenum chlorocomplexes and as a catalyst in the allylation of aldehydes with allyltrichlorosilane. sigmaaldrich.com Furthermore, it serves as a precursor for more complex ligand architectures, such as novel chiral sulfoxide-nitrogen ligands, which have broad potential in asymmetric catalysis. researchgate.net

Integration into Novel Materials and Polymer Architectures

The unique properties of the sulfoxide group are being harnessed in the development of advanced materials and polymers.

Self-Assembled Monolayers : Research has shown that (R)-(+)-methyl p-tolyl sulfoxide can form self-assembled monolayers on gold surfaces. acs.orgnih.gov This ability to create ordered molecular layers is crucial for applications in nanotechnology, biosensing, and molecular electronics. The interaction with the gold surface can, however, lead to some dissociation of the molecule through the cleavage of the S–CH₃ bond. acs.orgnih.gov

Sulfoxide-Containing Polymers : Polymers incorporating sulfoxide moieties are gaining attention for biomedical applications due to their high hydrophilicity, excellent biocompatibility, and very low cytotoxicity. fu-berlin.denih.gov While direct polymerization of this compound is not common, polymers like poly(propylene sulfoxide) (PPSO) and poly(2-(methylsulfinyl)ethyl acrylate) (PMSEA) serve as models for the potential of this functional group. fu-berlin.denih.govnih.gov These polymers are being investigated as 'stealth' materials for drug delivery systems, as they can reduce protein fouling and prolong circulation times in the body. nih.gov The sulfoxide group's ability to be oxidized to the more hydrophobic sulfone group also offers a route to creating multi-responsive or "smart" polymers that can change their properties in response to oxidative stimuli. fu-berlin.de

Role in Supramolecular Chemistry and the Design of Non-Covalent Assemblies

The unique electronic and structural characteristics of this compound make it a molecule of interest in the field of supramolecular chemistry. The design of non-covalent assemblies relies on the predictable and directional nature of intermolecular interactions. The functional groups present in this compound—the sulfoxide group, the aromatic ring, and the methyl substituent—provide multiple points of interaction for the construction of larger, self-assembled structures.

The sulfoxide group is a particularly potent functional group in directing non-covalent assembly. It is highly polar, with a significant dipole moment arising from the S=O bond, which can be described as a resonance hybrid with a significant contribution from a dipolar structure (S⁺-O⁻). wikipedia.orgbritannica.com This polarity allows the oxygen atom to act as a strong hydrogen bond acceptor, a fundamental interaction in building supramolecular architectures. The sulfur atom, being relatively electron-rich and possessing a lone pair of electrons, can also participate in various non-covalent interactions, including chalcogen bonding. acs.org

The aromatic phenyl ring offers further opportunities for non-covalent interactions. It can engage in π-π stacking interactions, where the electron-rich π-systems of adjacent rings align. Furthermore, the sulfur atom of the sulfoxide can interact with the π-face of an aromatic ring in what is known as a sulfur-π interaction, a type of non-covalent bond that plays a significant role in the structure of proteins and other biological systems.

Research into the cocrystallization of sulfoxides, such as dimethyl sulfoxide (DMSO), with other molecules has demonstrated the diverse range of non-covalent interactions they can form. These include halogen bonding, where the sulfoxide oxygen interacts with a halogen atom, and various C-H···O hydrogen bonds. acs.org These studies on analogous simple sulfoxides provide a foundational understanding of the potential interactions that this compound could engage in.

The interplay of these various non-covalent forces—hydrogen bonding, π-π stacking, chalcogen bonding, and van der Waals forces—can be harnessed to design complex, self-assembled materials with specific topologies and properties. While specific studies on the supramolecular assemblies of this compound are not extensively documented, the principles of supramolecular chemistry and crystal engineering suggest its potential as a valuable building block in this field. rsc.org The combination of a strong hydrogen bond acceptor, a π-rich aromatic system, and a chiral center in a relatively simple molecule makes it a candidate for the rational design of new non-covalent assemblies.

Mechanistic Insights into Reactions Involving 1 Methyl 4 Methylsulfinyl Benzene

Elucidation of Oxidation Mechanisms (Sulfide to Sulfoxide (B87167), Sulfoxide to Sulfone)

The oxidation of the precursor to 1-methyl-4-(methylsulfinyl)benzene, p-tolyl methyl sulfide (B99878), to the corresponding sulfoxide and its subsequent oxidation to the sulfone, 1-methyl-4-(methylsulfonyl)benzene, have been the subject of extensive research. The mechanisms of these transformations are highly dependent on the oxidant and catalyst system employed.

A common method for the selective oxidation of sulfides to sulfoxides involves the use of hydrogen peroxide (H₂O₂). nih.govacsgcipr.org In the absence of a metal catalyst, the reaction is believed to proceed via an electrophilic attack of the peroxide oxygen on the sulfur atom of the sulfide. nih.gov The use of glacial acetic acid as a solvent can promote this reaction, leading to excellent yields of the sulfoxide with minimal overoxidation to the sulfone. nih.gov To achieve selective oxidation to the sulfoxide, careful control of reaction conditions such as temperature, time, and the stoichiometric amount of the oxidant is crucial. acsgcipr.org Reagents like sodium periodate (B1199274) (NaIO₄) are known to selectively oxidize sulfides to sulfoxides without further oxidation to the sulfone. youtube.com

Conversely, stronger oxidizing agents or different reaction conditions can favor the formation of the sulfone. organic-chemistry.org For instance, using an excess of hydrogen peroxide or employing catalysts like tantalum carbide can lead to the formation of the sulfone. organic-chemistry.orgorganic-chemistry.org The mechanism for the oxidation of the sulfoxide to the sulfone is distinct from the initial sulfide oxidation.

Various catalysts have been developed to control the chemoselectivity of this oxidation. For example, zirconium-substituted Keggin phosphotungstate has been shown to be a highly active and selective catalyst for the sulfoxidation of thioethers with aqueous H₂O₂, yielding sulfoxides with high selectivity. researchgate.net Kinetic studies with this system suggest that the rate-limiting step is the interaction of a peroxo zirconium intermediate with the organic sulfide. researchgate.net The nature of the active species is thought to be electrophilic. researchgate.net Similarly, carbon-supported metal-modified lacunary tungstosilicic polyoxometallates catalyze the oxidation, where an electrophilic intermediate generated from the interaction of hydrogen peroxide with the catalyst attacks the sulfur atom.

The choice of solvent can also play a critical role in directing the reaction outcome. In a catalyst-free system using oxone, ethanol (B145695) as a solvent favors the formation of the sulfoxide, while water promotes the formation of the sulfone. rsc.org

Detailed Investigation of Electrophilic and Nucleophilic Aromatic Substitution Pathways

The benzene (B151609) ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the methylsulfinyl group playing a significant role in directing the incoming substituent.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. masterorganicchemistry.com The methylsulfinyl group is generally considered to be a deactivating group, meaning it makes the aromatic ring less reactive towards electrophiles than benzene itself. This is due to the electron-wasting inductive effect of the electronegative oxygen atom. pressbooks.pub However, the sulfur atom's lone pair can participate in resonance, which can stabilize the intermediate carbocation (the benzenonium ion) formed during the attack at the ortho and para positions. pressbooks.pubmsu.edu This resonance stabilization counteracts the inductive deactivation to some extent and directs incoming electrophiles to the ortho and para positions. libretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commsu.eduuomustansiriyah.edu.iq For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. uomustansiriyah.edu.iq

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group. wikipedia.orgmasterorganicchemistry.com For SNAr to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, and there must be a good leaving group present. wikipedia.orgmasterorganicchemistry.com The methylsulfinyl group, being electron-withdrawing, can facilitate SNAr, particularly when other activating groups are present on the ring. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The stability of this intermediate is crucial for the reaction to proceed. libretexts.org Electron-withdrawing groups at the ortho and para positions to the leaving group are particularly effective at stabilizing the Meisenheimer complex through resonance. masterorganicchemistry.comlibretexts.org

Catalyst-Substrate and Catalyst-Reagent Interactions in Catalytic Systems

In catalytic systems involving this compound or its precursor, the interactions between the catalyst, substrate, and reagents are fundamental to the reaction's efficiency and selectivity.

In the catalytic oxidation of p-tolyl methyl sulfide, the interaction between the catalyst and the oxidizing agent, typically hydrogen peroxide or a hydroperoxide, generates a reactive peroxo-metal species. researchgate.net This species is the active oxidant that transfers an oxygen atom to the sulfide. The nature of the metal and its ligand environment significantly influences the reactivity and selectivity of the catalyst. For example, in systems using aminotriphenolate d⁰ metal complexes, the electronegativity of the metal correlates with the kinetic values of the oxidation. researchgate.net

The interaction between the catalyst and the sulfide substrate is also critical. In some systems, the reaction proceeds through an inner-sphere mechanism where the substrate coordinates directly to the metal center, while in others, an outer-sphere mechanism is operative. researchgate.net For certain titanium and hafnium aminotriphenolate complexes, it has been found that the sulfide does not directly coordinate to the metal center. researchgate.net

In asymmetric oxidation reactions aiming to produce chiral sulfoxides, the non-covalent interactions between the chiral catalyst and the substrate are paramount for achieving high enantioselectivity. These weak interactions, such as hydrogen bonding, govern the stereochemical outcome of the reaction by creating a chiral environment around the reacting center. acs.org For instance, in the asymmetric oxidation of sulfenamides catalyzed by bisguanidinium dinuclear oxodiperoxomolybdosulfate, the interplay of ion pairing and hydrogen bonding between the catalyst, substrate, and a Brønsted acid additive is essential for high reactivity and stereocontrol. acs.orgacs.org

Furthermore, the solvent can play a crucial role by mediating catalyst-substrate and catalyst-reagent interactions. For example, the addition of dimethyl sulfoxide (DMSO) as a ligand to palladium(II) catalysts has been shown to promote C-H oxidation pathways over other competing reactions. nih.gov

Characterization of Reactive Intermediates and Transition States

The elucidation of reaction mechanisms often relies on the characterization of transient species such as reactive intermediates and transition states.

In the oxidation of sulfides, the formation of a peroxo-metal species as a reactive intermediate is a common feature in many catalytic systems. researchgate.net Spectroscopic techniques and kinetic studies are often employed to infer the presence and nature of these intermediates. researchgate.net

In nucleophilic aromatic substitution, the Meisenheimer complex is a key intermediate. youtube.comlibretexts.org In some cases, stable analogues of these intermediates have been isolated and characterized, providing strong evidence for the proposed reaction pathway. libretexts.org

Computational studies, such as Density Functional Theory (DFT) calculations, have become an invaluable tool for characterizing transition states and reactive intermediates that are often too short-lived to be observed experimentally. acs.orgmetu.edu.tr For example, in the oxidation of sulfides, computational modeling has been used to locate transition states where the chlorine atom is transferred from an N-chloroamine to the sulfur atom. metu.edu.tr These studies can provide detailed geometric and energetic information about the transition state structure.

In the oxidation of methionine, a biological analogue of sulfide oxidation, computational studies have shown that the breaking and formation of bonds in the transition state occur almost simultaneously. nih.gov Molecular orbital analysis can provide further insights into the electronic interactions that favor bond formation. nih.gov

The following table summarizes some of the key reactive species and intermediates involved in reactions of this compound and its precursor:

| Reaction Type | Reactant | Reagent/Catalyst | Reactive Intermediate/Transition State | Product |

| Sulfide Oxidation | p-Tolyl methyl sulfide | H₂O₂ / Zr-substituted phosphotungstate | Peroxo zirconium intermediate | This compound |

| Sulfoxide Oxidation | This compound | H₂O₂ / Tantalum carbide | - | 1-Methyl-4-(methylsulfonyl)benzene |

| Electrophilic Nitration | This compound | HNO₃ / H₂SO₄ | Benzenonium ion | Nitro-1-methyl-4-(methylsulfinyl)benzene |

| Nucleophilic Aromatic Substitution | Activated Aryl Halide with Methylsulfinyl Group | Nucleophile | Meisenheimer complex | Substituted this compound |

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Research into 1-Methyl-4-(methylsulfinyl)benzene has yielded several significant contributions to organic chemistry. The compound is a cornerstone in the development of asymmetric synthesis, where the chiral sulfinyl group serves as a reliable chiral auxiliary. medcraveonline.comillinois.edu The Andersen synthesis, a classical method for preparing enantiomerically pure sulfoxides, is frequently employed for producing p-tolyl alkyl or aryl sulfoxides. medcraveonline.com This has enabled a deeper understanding of stereocontrol in a variety of chemical transformations.

Key findings have also emerged from the study of its reactivity. The formation of the α-sulfinyl carbanion from methyl p-tolyl sulfoxide (B87167) and its subsequent diastereoselective addition to imines have been well-documented, providing access to stereoisomerically pure aminosulfoxides. researchgate.net Furthermore, the sulfoxide group has been effectively utilized as a traceless directing group in transition metal-catalyzed C-H activation of arenes, showcasing its utility in regioselective functionalization. researchgate.net

Recent studies have also explored the behavior of this compound on surfaces, such as its adsorption and partial dissociation on Au(111). nih.govacs.org This line of inquiry opens up new possibilities for the application of chiral sulfoxides in materials science and nanotechnology. nih.govacs.org

Identification of Emerging Research Avenues and Underexplored Reactivity

While much is known about the fundamental reactivity of this compound, several research avenues remain ripe for exploration. The radical chemistry of sulfoxides, particularly in the context of their reactions with reactive oxygen species, is an area of growing interest with implications for understanding oxidative stress and atmospheric chemistry. rsc.org

The use of aryl sulfoxides in cascade reactions, such as the interrupted Pummerer reaction followed by a illinois.eduillinois.edu sigmatropic rearrangement for the synthesis of biaryls, represents a sophisticated and still developing area of its application. nih.gov Expanding the scope of these reactions with a wider range of substituted methyl p-tolyl sulfoxides and coupling partners could lead to the discovery of novel molecular architectures. nih.gov

Furthermore, the photochemistry of aromatic sulfoxides, including their photoreduction to sulfides, presents an underexplored area. nih.gov Investigating the photochemical properties of this compound could lead to new synthetic methodologies under mild and environmentally benign conditions. nih.gov

Prospects for Novel Synthetic Methodologies and Catalytic Systems